molecular formula C14H15ClN6O2 B2938609 6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine CAS No. 450345-97-8

6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine

Cat. No.: B2938609
CAS No.: 450345-97-8
M. Wt: 334.76
InChI Key: RRIDHNKFACQPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a nitropyrimidine moiety

Scientific Research Applications

6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

Target of Action

The primary targets of 6-(4-(3-Chlorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine are the 5-hydroxytryptamine receptors , specifically the 5-HT1D and 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound interacts with its targets by binding to the 5-HT receptors. This binding can inhibit or stimulate the activity of these receptors, leading to changes in neurotransmission . The exact nature of these changes depends on the specific receptor subtype and the location in the brain where this interaction occurs.

Biochemical Pathways

The compound’s action primarily affects the serotonergic pathways in the brain. By modulating the activity of 5-HT receptors, it can influence the release and reuptake of serotonin, a neurotransmitter that plays a key role in mood regulation and other cognitive functions .

Pharmacokinetics

Similar compounds with a piperazine moiety are known to have good bioavailability and can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with the 5-HT receptors. It can lead to changes in neuronal firing rates, synaptic plasticity, and neurotransmitter release . These changes can, in turn, influence various cognitive and emotional processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain substances may compete with the compound for binding to the 5-HT receptors, potentially affecting its efficacy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds containing nitro groups can be potentially explosive and should be handled with care. Piperazine derivatives can also have biological activity and should be handled with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nitropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitropyrimidine moiety, in particular, distinguishes it from other similar compounds.

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)14-12(21(22)23)13(16)17-9-18-14/h1-3,8-9H,4-7H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIDHNKFACQPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.